molecular formula C13H19BFNO2 B2472345 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester CAS No. 2096337-86-7

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester

Cat. No.: B2472345
CAS No.: 2096337-86-7
M. Wt: 251.11
InChI Key: AMRXPDWMJJOIHI-UHFFFAOYSA-N
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Description

5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the fluorine atom and the aminomethyl group enhances its reactivity and specificity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester typically involves the reaction of 5-fluoro-2-aminomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The fluorine atom and aminomethyl group enhance its reactivity by stabilizing the transition state and increasing the electrophilicity of the boron atom .

Comparison with Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Fluorophenylboronic acid, pinacol ester
  • 2-Aminomethylphenylboronic acid, pinacol ester

Comparison:

Properties

IUPAC Name

[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXPDWMJJOIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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